molecular formula C19H15NO4 B6383048 4-(2-Benzyloxyphenyl)-2-nitrophenol, 95% CAS No. 1261956-82-4

4-(2-Benzyloxyphenyl)-2-nitrophenol, 95%

Cat. No. B6383048
CAS RN: 1261956-82-4
M. Wt: 321.3 g/mol
InChI Key: YWJMWJGMEJRSMR-UHFFFAOYSA-N
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Description

4-(2-Benzyloxyphenyl)-2-nitrophenol, 95% (4-BNP) is an organic compound that has been widely studied for its potential applications in a variety of scientific research areas. It is a yellowish-orange solid powder with a melting point of around 100°C and a boiling point of around 250°C. It is soluble in ethanol, methanol, and chloroform, but insoluble in water. 4-BNP has been used in a variety of biochemical and physiological studies, and its mechanism of action has been investigated in detail.

Scientific Research Applications

4-(2-Benzyloxyphenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications, including the study of biochemical and physiological processes, the development of diagnostic tests, and the synthesis of new drugs. It has been used to study the metabolism of drugs, the regulation of gene expression, and the effects of hormones on cells. It has also been used to study the effects of toxic substances on cells, the mechanisms of action of drugs, and the development of therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(2-Benzyloxyphenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs, hormones, and other compounds. It is also believed to interact with proteins involved in the regulation of gene expression, and to affect the activity of certain enzymes.
Biochemical and Physiological Effects
4-(2-Benzyloxyphenyl)-2-nitrophenol, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs, hormones, and other compounds, and to affect the activity of certain enzymes. It has also been shown to affect the regulation of gene expression, and to affect the activity of certain hormones.

Advantages and Limitations for Lab Experiments

The use of 4-(2-Benzyloxyphenyl)-2-nitrophenol, 95% in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively stable in a variety of conditions. It is also relatively non-toxic and is relatively inexpensive. However, it is not very soluble in water, and it can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for the use of 4-(2-Benzyloxyphenyl)-2-nitrophenol, 95% in scientific research. These include the development of new diagnostic tests, the development of new therapeutic agents, the study of the mechanisms of action of drugs, the study of the effects of toxic substances on cells, and the study of the regulation of gene expression. Additionally, it could be used to study the metabolism of drugs, hormones, and other compounds, and to develop new methods for synthesizing drugs.

Synthesis Methods

4-(2-Benzyloxyphenyl)-2-nitrophenol, 95% can be synthesized using a number of different routes, including the Williamson ether synthesis, the Friedel-Crafts alkylation, the Grignard reaction, and the Wittig reaction. The Williamson ether synthesis involves the reaction of an alkyl halide and an alcohol in the presence of a base, such as sodium hydroxide. The Friedel-Crafts alkylation involves the reaction of an alkyl halide and an aromatic ring in the presence of an acid catalyst, such as aluminum chloride. The Grignard reaction involves the reaction of a Grignard reagent and an aldehyde or ketone in the presence of a base, such as magnesium oxide. The Wittig reaction involves the reaction of a phosphonium salt and an aldehyde or ketone in the presence of a base, such as sodium hydroxide.

properties

IUPAC Name

2-nitro-4-(2-phenylmethoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c21-18-11-10-15(12-17(18)20(22)23)16-8-4-5-9-19(16)24-13-14-6-2-1-3-7-14/h1-12,21H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJMWJGMEJRSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686339
Record name 2'-(Benzyloxy)-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Benzyloxyphenyl)-2-nitrophenol

CAS RN

1261956-82-4
Record name 2'-(Benzyloxy)-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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